Fenretinide glucuronide monosodium salt
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Overview
Description
Preparation Methods
The preparation of fenretinide glucuronide monosodium salt involves the glucuronidation of fenretinide. This process typically includes the reaction of fenretinide with glucuronic acid in the presence of a catalyst under controlled conditions. Industrial production methods may involve the use of advanced techniques such as nano-micellar formulations to enhance bioavailability and stability .
Chemical Reactions Analysis
Fenretinide glucuronide monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fenretinide glucuronide monosodium salt has a wide range of scientific research applications, including:
Mechanism of Action
Fenretinide glucuronide monosodium salt exerts its effects through multiple mechanisms. It inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This action is mediated through both retinoid-receptor-dependent and retinoid-receptor-independent pathways . The compound selectively accumulates in breast tissue and is particularly effective in inhibiting mammary carcinogenesis . Additionally, it generates reactive oxygen species (ROS) that contribute to its cytotoxic effects .
Comparison with Similar Compounds
Fenretinide glucuronide monosodium salt is unique compared to other similar compounds due to its enhanced bioavailability and stability. Similar compounds include:
Fenretinide: The parent compound, known for its anticancer properties.
All-trans retinoic acid (ATRA): Another retinoid with similar anticancer effects but different mechanisms of action.
N-(4-hydroxyphenyl)retinamide (4-HPR): A synthetic analogue of ATRA with reduced side effects and enhanced efficacy.
This compound stands out due to its ability to induce apoptosis through multiple pathways and its potential for use in advanced drug formulations .
Properties
Molecular Formula |
C32H40NNaO8 |
---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-6-[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C32H41NO8.Na/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39;/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39);/q;+1/p-1/b9-6+,16-11+,19-8+,20-18+;/t26-,27-,28+,29-,31+;/m0./s1 |
InChI Key |
SASCRNMSPJBDPA-MIBKJGKNSA-M |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)/C)/C.[Na+] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)C)C.[Na+] |
Origin of Product |
United States |
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